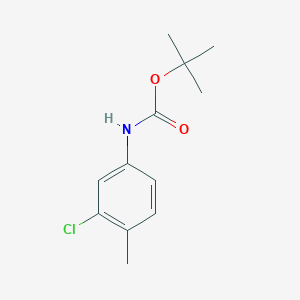

Carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester

Overview

Description

Molecular Structure Analysis

The molecular formula of this compound is C14H20ClNO2 . The structure includes a carbamic acid group (-NHCOOH) attached to a 3-chloro-4-methylphenyl group and a 1,1-dimethylethyl ester group .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 357.6±35.0 °C, and its predicted density is 1.116±0.06 g/cm3 . The pKa is predicted to be -0.38±0.50 .Scientific Research Applications

Pharmacological Action and Enzyme Inhibition

A study by Aeschlimann and Reinert (1931) explored the pharmacological action of carbamic esters, finding that various esters exhibit physostigmine-like actions, influencing miotic activity and intestinal peristalsis. The research highlights the significance of the carbamic ester group in modulating physiological responses, with some compounds demonstrating stability and activity comparable to physostigmine in stimulating intestinal peristalsis (Aeschlimann & Reinert, 1931).

Organic Synthesis and Amination Reactions

Mullick et al. (2010) discussed the use of carbamic acid esters as ammonia equivalents in palladium-catalyzed amination of aryl halides. This method enables the preparation of anilines with sensitive functional groups, showcasing the utility of carbamate esters in facilitating complex organic transformations (Mullick et al., 2010).

Synthesis of Isocyanates and Polyurethanes

Aso and Baba (2003) developed a process for synthesizing tolylenediisocyanate without using phosgene, employing carbamic acid esters (carbamates) as intermediates. This environmentally friendlier approach yields isocyanates, crucial in producing polyurethanes, demonstrating carbamates' role in sustainable industrial chemistry (Aso & Baba, 2003).

Prodrug Formulation and Stability Studies

Hansen, Faarup, and Bundgaard (1991) investigated carbamate ester prodrugs of dopaminergic compounds, focusing on their synthesis, stability, and bioconversion. This research underscores the importance of carbamates in developing prodrug forms to improve the pharmacokinetic profiles of therapeutic agents (Hansen et al., 1991).

Chiral Synthesis and Drug Development

Patel et al. (1997) detailed the stereoselective microbial reduction of a carbamic acid ester, a key intermediate in synthesizing an HIV protease inhibitor. This study exemplifies carbamates' utility in enantioselective synthesis, pivotal for creating chiral pharmaceuticals (Patel et al., 1997).

Mechanism of Action

properties

IUPAC Name |

tert-butyl N-(3-chloro-4-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-8-5-6-9(7-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYCRWKAAFUDHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406853 | |

| Record name | Carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100282-49-3 | |

| Record name | Carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

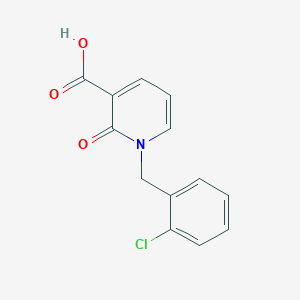

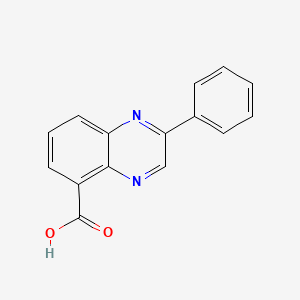

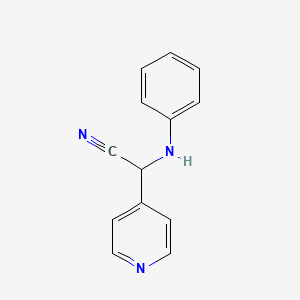

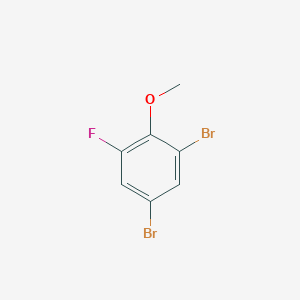

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.